O-1269

Cannabinoid Research Receptor Pharmacology Functional Selectivity

O-1269 is a structurally unique CB1R partial agonist, distinct from rimonabant-class antagonists despite sharing the diarylpyrazole core. It produces sedation and analgesia without classic appetite suppression, and its N-pentyl chain optimizes receptor binding (Ki=32 nM). This functional divergence makes it essential for biased signaling studies and CB1R SAR validation. Ideal for researchers evaluating pro-convulsant liability or G-protein vs. β-arrestin pathway dissection.

Molecular Formula C22H22Cl3N3O
Molecular Weight 450.8 g/mol
CAS No. 336615-64-6
Cat. No. B3062611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-1269
CAS336615-64-6
Molecular FormulaC22H22Cl3N3O
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=NN(C(=C1C)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C22H22Cl3N3O/c1-3-4-5-12-26-22(29)20-14(2)21(15-6-8-16(23)9-7-15)28(27-20)19-11-10-17(24)13-18(19)25/h6-11,13H,3-5,12H2,1-2H3,(H,26,29)
InChIKeyJDBOTXIRNSWBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amide Derivative 1 (CAS 336615-64-6) Procurement Guide: CB1R Partial Agonist for Cannabinoid Research


Amide derivative 1, formally identified as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-pentyl-1H-pyrazole-3-carboxamide (O-1269), is a synthetic diarylpyrazole derivative with a molecular weight of 450.8 g/mol [1]. This compound functions as a partial agonist at the cannabinoid receptor 1 (CB1R), exhibiting a binding affinity (Ki) of 32 nM, and has been shown to produce analgesic effects in preclinical models .

Why CB1R Antagonists Cannot Substitute for Amide Derivative 1 (O-1269) in Functional Studies


Despite sharing a common diarylpyrazole core with classical CB1R antagonists such as rimonabant and surinabant, Amide derivative 1 (O-1269) exhibits a functionally divergent partial agonist profile, leading to distinct pharmacological outcomes including sedation and analgesia, rather than appetite suppression and anxiogenesis [1]. This functional switch, combined with significant differences in in vivo safety profiles such as the induction of convulsive behavior not observed with antagonists, precludes simple substitution based on structural similarity alone [2].

Quantitative Differentiation of Amide Derivative 1 (O-1269) from CB1R Modulators


Functional Divergence: Partial Agonism vs. Inverse Agonism/Antagonism at CB1R

Amide derivative 1 (O-1269) acts as a partial agonist at CB1R, a functional profile that contrasts with the inverse agonist/antagonist activity of structurally related diarylpyrazoles like rimonabant and surinabant [1]. This functional divergence results in agonist-like behavioral effects such as sedation and analgesia, whereas the antagonists induce appetite suppression and anxiogenesis [2].

Cannabinoid Research Receptor Pharmacology Functional Selectivity

Binding Affinity: 18-fold Lower CB1R Affinity Compared to Rimonabant

Amide derivative 1 (O-1269) binds to CB1R with a Ki of 32 nM . In contrast, the prototypical CB1R antagonist rimonabant exhibits a Ki of 1.8 nM, representing an 18-fold higher affinity for the receptor . Similarly, the related antagonist surinabant displays a Ki of 3.5 nM, approximately 9-fold more potent than O-1269 [1].

Cannabinoid Research Receptor Binding Structure-Activity Relationship (SAR)

In Vivo Safety Profile: Induction of Convulsive Behavior Not Seen with Classical Antagonists

In a direct head-to-head comparison of nine CB1R blockers in rodent models, Amide derivative 1 (O-1269) and the neutral antagonist LH-21 induced convulsive behavior, rendering them ineligible for further diet-induced obesity (DIO) testing [1]. In contrast, classical antagonists such as rimonabant, surinabant, and taranabant did not produce convulsions but did elicit anxiogenic effects [2].

Cannabinoid Research In Vivo Pharmacology Toxicology

Structure-Activity Relationship: Pentyl Chain Optimal for CB1R Affinity Among Homologs

The N-pentyl side chain of Amide derivative 1 (O-1269) confers optimal CB1R binding affinity compared to its shorter and longer alkyl homologs [1]. Specifically, the N-heptyl homolog O-1270 and the N-propyl homolog O-1399 exhibit weaker binding affinity at CB1 receptors, despite demonstrating similar in vivo potency [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Cannabinoid Research

Recommended Research Applications for Amide Derivative 1 (O-1269) Based on Differentiated Profile


Investigating Functional Selectivity and Biased Signaling at CB1R

The partial agonist activity of O-1269, in contrast to the inverse agonist/antagonist activity of structurally similar compounds like rimonabant, makes it an ideal tool for probing functional selectivity and biased signaling pathways at CB1R. Its use enables the dissection of G-protein-dependent versus β-arrestin-mediated signaling cascades, which may underlie the differential physiological effects observed with agonists versus antagonists [1].

Preclinical Analgesia Studies with a CB1R Partial Agonist

O-1269 exhibits analgesic effects in animal models, consistent with its partial agonist profile [1]. Researchers investigating cannabinoid-mediated pain relief without the full spectrum of psychoactive effects associated with full agonists may find O-1269 a valuable compound. Its lower binding affinity compared to antagonists should be considered when designing dose-response studies .

Structure-Activity Relationship (SAR) Studies on Diarylpyrazole CB1R Ligands

The distinct SAR of O-1269, particularly the optimal chain length of the N-pentyl group for receptor binding affinity compared to its N-propyl and N-heptyl homologs, makes it a crucial reference compound for medicinal chemistry efforts aimed at optimizing CB1R ligand potency and selectivity [1]. It serves as a benchmark for evaluating the impact of alkyl chain modifications on both binding and functional activity.

In Vivo Toxicology Screening and Adverse Event Profiling

The documented induction of convulsive behavior by O-1269 in rodent models provides a well-characterized reference for evaluating the pro-convulsant potential of novel CB1R ligands [1]. This known toxicity profile makes O-1269 a useful positive control in screening cascades designed to identify compounds with a favorable safety margin, particularly when developing peripherally restricted CB1R antagonists .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-1269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.